Phenol, 2,6-dichloro-, monohydrate

pKa determination acid dissociation chlorophenol speciation

Phenol, 2,6-dichloro-, monohydrate (CAS 848169-95-9) is the crystalline hydrate of 2,6-dichlorophenol, a di-ortho-chlorinated phenol. It bears one molecule of water of crystallization, giving it a molecular weight of 181.01 g·mol⁻¹.

Molecular Formula C6H6Cl2O2
Molecular Weight 181.01 g/mol
CAS No. 848169-95-9
Cat. No. B12106164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,6-dichloro-, monohydrate
CAS848169-95-9
Molecular FormulaC6H6Cl2O2
Molecular Weight181.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)Cl.O
InChIInChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2
InChIKeyUNBGRCJPTFUYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 2,6-Dichloro-, Monohydrate (CAS 848169-95-9): Evidence-Based Selection Guide


Phenol, 2,6-dichloro-, monohydrate (CAS 848169-95-9) is the crystalline hydrate of 2,6-dichlorophenol, a di-ortho-chlorinated phenol. It bears one molecule of water of crystallization, giving it a molecular weight of 181.01 g·mol⁻¹ [1]. The compound serves as a synthetic intermediate for pharmaceuticals and agrochemicals and as a reference standard in environmental analysis [2]. Its defined hydration state is the primary differentiator from the widely available anhydrous form (CAS 87-65-0, MW 163.00 g·mol⁻¹) [3].

Why 2,6-Dichlorophenol Monohydrate Cannot Be Freely Substituted with Other Chlorophenols or the Anhydrous Form


Chlorophenol positional isomers exhibit large differences in acid dissociation constant (pKa) and speciation at environmentally relevant pH, which directly control extraction efficiency, chromatographic retention, and reactivity [1]. The monohydrate introduces an additional variable: the defined water of crystallization alters the molecular weight by +11% relative to the anhydrous form, necessitating correction in stoichiometric calculations . Procurement of the monohydrate rather than the anhydrous form is therefore a deliberate choice when exact water content must be specified for reproducible synthesis or analytical standard preparation.

2,6-Dichlorophenol Monohydrate: Quantitative Differentiation Evidence Against Key Comparators


pKa and Acid Strength: 2,6-Dichlorophenol Is 100× More Acidic Than 2-Chlorophenol and 1000× More Acidic Than Phenol

The pKa of 2,6-dichlorophenol is 6.78, making it approximately 100 times more acidic than 2-chlorophenol (pKa 8.52) and 1,000 times more acidic than unsubstituted phenol (pKa 9.95) [1]. This acid-strength hierarchy is a direct consequence of the two electron-withdrawing ortho-chloro substituents. At pH 7, the compound is predominantly deprotonated, whereas phenol and 2-chlorophenol remain largely neutral.

pKa determination acid dissociation chlorophenol speciation physicochemical property comparison

Speciation at pH 7: 2,6-Dichlorophenol Is 76% Ionized, Whereas Its 2,4-Isomer Is Only 10% Ionized

At pH 7, the fraction of neutral 2,6-dichlorophenol (α) is 0.24, meaning 76% exists as the phenolate anion [1]. In contrast, 2,4-dichlorophenol has α = 0.90 (only 10% ionized), and 2,5-dichlorophenol has α = 0.69 (31% ionized). This speciation difference is critical for liquid–liquid extraction, solid-phase extraction, and bioavailability predictions.

speciation ionization fraction pH-dependent partitioning environmental fate

LC/MS Quantification Limit in Food: 2,6-Dichlorophenol Requires 2–10× Higher Concentration for Detection Than Isomeric Chlorophenols

In a validated LC/MS method for chlorophenols in food, the quantification limit (LOQ) for 2,6-dichlorophenol was 2 ng/g, which is 2-fold higher than for 2,4-dichlorophenol (1 ng/g) and 10-fold higher than for 4-chlorophenol (0.2 ng/g) [1]. The higher LOQ reflects lower ionization efficiency under the negative-mode single ion monitoring conditions employed.

LC/MS quantification limit food contaminant analysis chlorophenol isomers

HPLC-UV Detection Limit in Water: 2,6-Dichlorophenol Shows 5.5× Higher LOD Than 2,4-Dichlorophenol with Ionic Liquid Extraction

Using an ionic liquid aqueous two-phase extraction coupled with HPLC-UV, the detection limit (S/N = 3) for 2,6-dichlorophenol was 11 μg/L, compared with 2 μg/L for 2,4-dichlorophenol and 5 μg/L for 4-chlorophenol [1]. The 5.5-fold higher LOD for the 2,6-isomer is attributed to its stronger hydration and lower partition coefficient into the [Bmim]BF4 ionic liquid phase.

HPLC-UV ionic liquid extraction water analysis detection limit

Molecular Weight Accuracy: The Monohydrate's +11% Mass Difference Versus the Anhydrous Form Avoids Systematic Stoichiometric Errors

The monohydrate (CAS 848169-95-9) has a molecular weight of 181.01 g/mol, whereas the anhydrous 2,6-dichlorophenol (CAS 87-65-0) is 163.00 g/mol [1][2]. This 18.01 g/mol difference represents one water molecule. If the monohydrate is weighed assuming the anhydrous molecular weight, a systematic −11% error in molar quantity results, directly affecting reaction stoichiometry and standard concentration accuracy.

molecular weight water of crystallization stoichiometry analytical standard preparation

Purity Specification: Monohydrate Is Supplied at 95% Minimum Purity Versus 99% Typical for Anhydrous Material

Commercially, the monohydrate is offered with a minimum purity specification of 95% , whereas the anhydrous form is routinely available at ≥99.0% (GC) from multiple suppliers . The lower purity of the monohydrate reflects the difficulty of obtaining a stoichiometric hydrate free of excess water or partial dehydration, and it may contain trace levels of the anhydrous form or related chlorophenols.

purity specification vendor comparison quality control procurement criteria

When to Specify 2,6-Dichlorophenol Monohydrate (CAS 848169-95-9): High-Value Application Scenarios


Environmental Water Analysis Requiring Isomer-Specific Detection of Chlorophenols

When developing HPLC-UV or LC/MS methods for chlorophenol monitoring in drinking water or wastewater, 2,6-dichlorophenol exhibits a 5.5× higher detection limit than its 2,4-isomer [1] and a 2× higher LOQ in food matrices [2]. Specifying the monohydrate as the reference standard ensures that the water of crystallization is defined, avoiding mass errors in stock standard preparation. The compound's pKa of 6.78 and 76% ionization at pH 7 must be accounted for in extraction pH optimization, as neutral 2,4-dichlorophenol (α = 0.90) partitions very differently.

Synthetic Chemistry Requiring Precise Stoichiometric Control in Multi-Step Routes

In reactions where 2,6-dichlorophenol is used as a building block for pharmaceuticals (e.g., chloropeptin I) or agrochemicals, the 11% mass difference between the monohydrate (181.01 g/mol) and anhydrous form (163.00 g/mol) [3] can propagate stoichiometric errors through multi-step syntheses. Procurement of the monohydrate with defined water content is essential when the synthetic protocol was optimized using the hydrated form, or when anhydrous conditions would require additional drying steps.

Analytical Method Development and Inter-Laboratory Validation Studies

For inter-laboratory exercises such as ISO 17070 or EPA method validation, the use of a certified reference material with defined hydration state eliminates a source of inter-laboratory variance. The monohydrate's distinct CAS number (848169-95-9) and MDL identifier (MFCD16877894) provide unambiguous traceability. The compound's 95% minimum purity means that purity correction factors must be applied, but the defined water content is an advantage when water is a variable in the method.

Microbial Dehalogenation and Environmental Fate Studies

In anaerobic biodegradation research, the speciation of chlorophenols at pH 7 controls their bioavailability as electron acceptors. 2,6-Dichlorophenol at α = 0.24 is 3.75-fold more ionized than 2,4-dichlorophenol (α = 0.90) [4], which alters its membrane permeability and dehalogenation kinetics. Researchers studying organohalide respiration should specify the 2,6-isomer (as the monohydrate) to ensure the correct substrate is used, as isomer identity cannot be inferred from chlorophenol class alone.

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